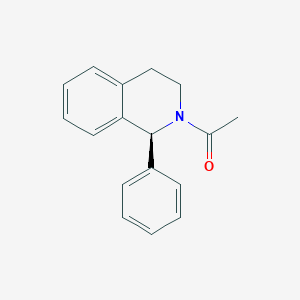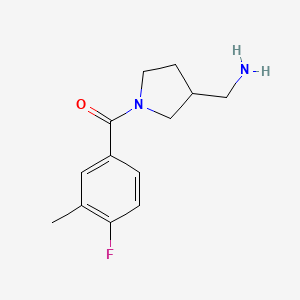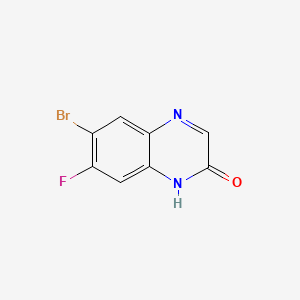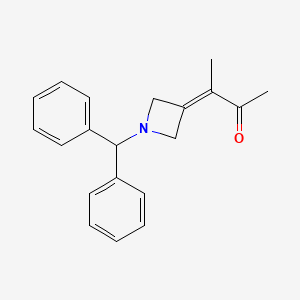
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one is a chemical compound with the molecular formula C20H21NO and a molecular weight of 291.39 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a benzhydryl group.
Métodos De Preparación
The synthesis of 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one typically involves the reaction of benzhydryl chloride with azetidine-3-one under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles like halides or amines replace existing substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring and benzhydryl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one can be compared with other similar compounds, such as:
1-Benzhydrylazetidin-3-one: This compound has a similar structure but lacks the butan-2-one moiety.
Benzhydryl derivatives: These compounds share the benzhydryl group but differ in their other substituents. They are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H21NO |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
3-(1-benzhydrylazetidin-3-ylidene)butan-2-one |
InChI |
InChI=1S/C20H21NO/c1-15(16(2)22)19-13-21(14-19)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,20H,13-14H2,1-2H3 |
Clave InChI |
YNUCQFUZIVZYLY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


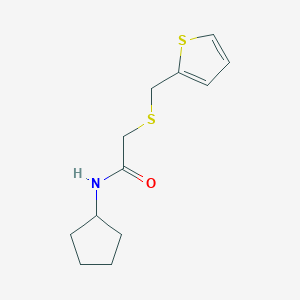
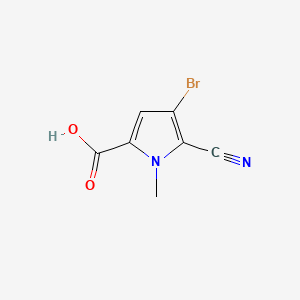

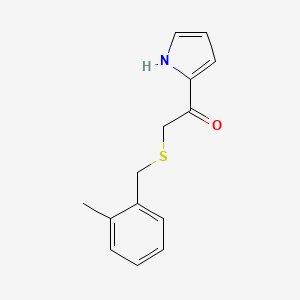
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)

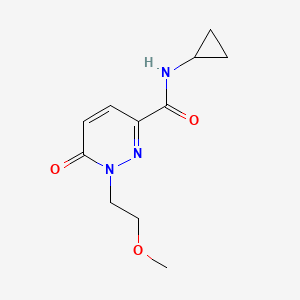
![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
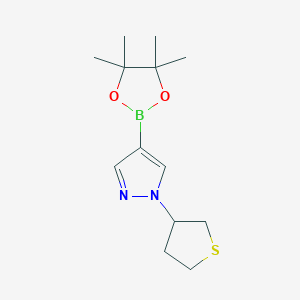
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)

